Product packaging for Indeno[1,7-ab]pyrene(Cat. No.:CAS No. 196-77-0)

Indeno[1,7-ab]pyrene

Cat. No.: B086592
CAS No.: 196-77-0
M. Wt: 276.3 g/mol
InChI Key: KTUUKOLUMWVAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indeno[1,7-ab]pyrene (CAS 196-77-0) is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H12 and a molecular weight of 276.34 g/mol . This compound is a planar, multi-ringed structure characterized by its very low solubility in water and low volatility, typical of high-molecular-weight PAHs . It is a solid at room temperature, with a calculated boiling point of approximately 828.86 K (555.71 °C) and a calculated melting point of 590.26 K (317.11 °C) . Other calculated physical properties include a density of 1.377 g/cm³ and a vapor pressure of 1 x 10⁻¹⁰ mm Hg, indicating its persistence in the environment . Like other PAHs, this compound is formed through the incomplete combustion of organic matter and is often found in complex mixtures such as soot, coal tar, and other combustion by-products . It is primarily used as a reagent in biochemical and environmental research, particularly in studies focusing on the behavior, analysis, and remediation of persistent organic pollutants . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper safety protocols should be followed, as polycyclic aromatic hydrocarbons require careful handling due to potential health risks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H12 B086592 Indeno[1,7-ab]pyrene CAS No. 196-77-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

196-77-0

Molecular Formula

C22H12

Molecular Weight

276.3 g/mol

IUPAC Name

hexacyclo[11.6.2.12,5.010,20.017,21.09,22]docosa-1,3,5(22),6,8,10(20),11,13(21),14,16,18-undecaene

InChI

InChI=1S/C22H12/c1-3-13-7-11-18-16-6-2-5-15-9-10-17(21(15)16)19-12-8-14(4-1)20(13)22(18)19/h1-12H

InChI Key

KTUUKOLUMWVAQP-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C5C=CC6=C5C(=CC=C6)C(=C43)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C5C=CC6=C5C(=CC=C6)C(=C43)C=C2

Synonyms

cyclopenta(ij)benzo(a)pyrene
naphtho(2,1,8-hij)acephenanthrylene

Origin of Product

United States

Formation Mechanisms of Indeno 1,7 Ab Pyrene in Environmental and Anthropogenic Systems

Pyrosynthesis and Pyrolysis Processes

The formation of Indeno[1,7-ab]pyrene is fundamentally rooted in pyrosynthesis and pyrolysis processes. These occur during the incomplete combustion of organic substances such as coal, oil, gas, wood, and waste. rsc.org Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere, while pyrosynthesis involves the subsequent recombination of smaller molecular fragments into larger, more complex structures like PAHs.

At high temperatures, typically ranging from 500 to 1200°C, and in oxygen-deficient conditions, organic matter breaks down into smaller, unstable molecules and radical species. researchgate.net These reactive fragments then serve as building blocks for the synthesis of more complex aromatic systems. The pyrolysis of various feedstocks, including benzene (B151609) and acetylene (B1199291) mixtures, has been shown to produce a range of PAHs, with the specific composition depending on factors like temperature and the concentration of precursor molecules. nih.gov

Radical Reaction Pathways in this compound Formation

The growth of PAHs from smaller aromatic precursors is governed by a series of complex radical-mediated reactions. These pathways are critical for the annulation of new rings onto an existing aromatic core, leading to the formation of larger and more complex structures like this compound.

The Hydrogen Abstraction Acetylene Addition (HACA) mechanism is a widely recognized pathway for the growth of PAH molecules. rsc.orgnih.gov This sequential process involves two main steps:

Hydrogen Abstraction: A hydrogen atom is abstracted from the aromatic molecule by a radical (typically a hydrogen atom), creating a radical site on the aromatic ring.

Acetylene Addition: An acetylene molecule (C₂H₂) adds to the newly formed radical site. This is followed by cyclization and dehydrogenation reactions to form a new aromatic ring.

While direct experimental evidence for the HACA mechanism leading specifically to this compound is not extensively detailed in the available literature, it is a fundamental process in the growth of all PAHs. nih.gov The repetitive nature of the HACA mechanism allows for the systematic buildup of the polycyclic structure.

The Methyl Addition Cyclization (MAC) mechanism represents an alternative pathway for PAH growth, particularly in environments where methyl radicals (•CH₃) are abundant. nih.gov This mechanism involves the addition of methyl radicals to an existing PAH, followed by cyclization and demethylation or hydrogen loss to form a new ring. Computational studies on the formation of benzo(a)pyrene, a related PAH, have demonstrated the viability of the MAC mechanism, which includes steps like hydrogen abstraction, methyl radical addition, ring closure, and rearrangement. researchgate.net Although not specifically documented for this compound, the presence of methyl radicals in many combustion environments suggests that MAC pathways could contribute to its formation.

The Hydrogen Abstraction Vinylacetylene Addition (HAVA) mechanism is another potential route for PAH growth. This pathway involves the addition of a vinyl radical (•C₂H₃) to an aromatic system. While less commonly cited than HACA, it provides an alternative two-carbon addition pathway that can lead to the expansion of the aromatic structure.

Resonantly stabilized radicals (RSRs) play a crucial role in the formation and growth of PAHs, including those with five-membered rings like this compound. rsc.org These radicals, such as propargyl, cyclopentadienyl, benzyl (B1604629), and indenyl, are more stable than other radical species and can therefore accumulate in higher concentrations in combustion environments. rsc.orgresearchgate.net

The combination of RSRs is a key step in the formation of larger PAHs. For instance, the reaction between a benzyl radical and an indenyl radical has been proposed as a significant pathway for the formation of pyrene (B120774) and fluoranthene, which are structurally related to this compound. rsc.org The initial step is the barrierless addition of the two radicals to form an adduct, which then undergoes further reactions to form the final PAH structure. rsc.org The dimerization of indenyl radicals and their subsequent reactions are also considered important in the growth of complex PAHs.

Identification of Precursor Molecules in this compound Genesis

The formation of this compound originates from smaller, more fundamental molecules present in combustion systems. The specific precursors can vary depending on the fuel and combustion conditions.

Key precursor molecules and radicals that are thought to be involved in the formation of this compound and other complex PAHs include:

Benzene (C₆H₆) and Phenyl Radicals (•C₆H₅): Benzene is a primary building block for many PAHs. The phenyl radical, formed by hydrogen abstraction from benzene, is a key initiator for growth mechanisms like HACA. researchgate.net

Acetylene (C₂H₂): As a major component of the HACA mechanism, acetylene is a fundamental two-carbon building block for ring addition. nih.gov

Indene (B144670) (C₉H₈) and Indenyl Radicals (•C₉H₇): Given the structure of this compound, which contains an indene substructure, indene and its corresponding radical are highly likely to be direct precursors. rsc.orgnih.gov The indenyl radical is a resonantly stabilized species, making it a key intermediate in the growth of larger PAHs. rsc.orgnih.gov

Cyclopentadienyl Radicals (•C₅H₅): These five-membered ring radicals are known to be involved in the formation of larger aromatic systems, including those containing five-membered rings.

The table below summarizes the key precursor molecules and their likely roles in the formation of this compound.

Precursor Molecule/RadicalRole in Formation
Benzene (C₆H₆)Fundamental building block for aromatic rings.
Phenyl Radical (•C₆H₅)Initiator for HACA and other radical addition reactions. researchgate.net
Acetylene (C₂H₂)Primary two-carbon unit for ring annulation via HACA. nih.gov
Indene (C₉H₈)Direct precursor containing the indenyl substructure.
Indenyl Radical (•C₉H₇)Key resonantly stabilized radical for growth via radical combinations. rsc.orgnih.gov
Benzyl Radical (•C₇H₇)Reacts with indenyl radicals to form larger PAHs. rsc.org
Cyclopentadienyl Radical (•C₅H₅)Contributes to the formation of five-membered rings within the PAH structure.
Methyl Radical (•CH₃)Key reactant in the Methyl Addition Cyclization (MAC) pathway. nih.gov
Vinyl Radical (•C₂H₃)Participant in the Hydrogen Abstraction Vinylacetylene Addition (HAVA) mechanism.

Environmental Occurrence and Distribution of Indeno 1,7 Ab Pyrene

Ubiquitous Presence Across Environmental Matrices

Specific data on the ubiquitous presence of Indeno[1,7-ab]pyrene across various environmental matrices is not well-documented in publicly available scientific literature.

Atmospheric Particulate and Gaseous Phase Distribution

No specific studies detailing the concentration of this compound in atmospheric particulate matter or its distribution in the gaseous phase were identified. While polycyclic aromatic hydrocarbons (PAHs) in general are known to exist in both phases in the atmosphere, specific data for this compound is lacking.

Aquatic Systems: Presence in Waterways and Sediments

There is a lack of available research on the presence and concentration of this compound in various aquatic systems, including waterways and sediments.

Terrestrial Systems: Accumulation in Soil and Biomass

A study on soil contamination from lignite (B1179625) mining in the Ptolemaida basin, Greece, mentioned this compound as one of many polycyclic aromatic compounds considered as potential indicators of contamination. researchgate.net However, the study did not provide specific concentration data for this compound in the soil samples, nor did it investigate its accumulation in biomass. researchgate.net

Global and Regional Environmental Prevalence

Dedicated studies on the global and regional environmental prevalence of this compound are not present in the available scientific literature. Its mention is typically within broader lists of PAHs, without specific data on its prevalence. For instance, it is listed as a declarable substance in some restricted substance lists for commercial products. commscope.com

Due to the limited availability of specific research findings, the creation of detailed data tables as requested is not feasible. The scientific community's focus has been directed towards other PAH isomers, leaving a significant knowledge gap regarding the environmental behavior of this compound.

Source Apportionment Methodologies and Findings for Indeno 1,7 Ab Pyrene

Analytical Approaches for Source Identification

Analytical approaches for source identification are based on the principle that different emission sources produce distinct chemical profiles. By analyzing the concentrations of specific compounds, such as Indeno[1,2,3-cd]pyrene and its isomers, in ambient air samples, researchers can identify the contributions of various sources. unl.edu

Diagnostic ratio analysis is a widely used method to distinguish between different sources of PAHs. researchgate.net This technique uses the concentration ratios of specific PAH compounds that have similar physicochemical properties but are generated in different proportions by various combustion processes. researchgate.net One of the most common ratios for identifying pyrogenic (combustion-related) sources is the ratio of Indeno[1,2,3-cd]pyrene (IP) to the sum of Indeno[1,2,3-cd]pyrene and Benzo[g,h,i]perylene (BghiP), expressed as IP/(IP + BghiP). nih.govmatec-conferences.org

Different combustion sources yield distinct values for this ratio, allowing for the differentiation between sources such as vehicular emissions, coal combustion, and biomass burning. researchgate.net For instance, a ratio greater than 0.5 is often indicative of coal or wood combustion, while a ratio between 0.2 and 0.5 is typically associated with the combustion of petroleum products, such as in gasoline and diesel vehicle exhaust. matec-conferences.org Ratios below 0.2 suggest petrogenic, or unburned petroleum, sources. matec-conferences.org However, it is important to note that these ratios can sometimes be ambiguous, and using multiple diagnostic ratios in combination can improve the accuracy of source identification. nih.govresearchgate.net

Table 1: Diagnostic Ratios of IP/(IP + BghiP) for Various Emission Sources

SourceIP/(IP + BghiP) RatioSource Type
Petroleum (Unburned)<0.2Petrogenic
Diesel Exhaust0.35 - 0.70Pyrogenic
Gasoline Exhaust~0.2 - 0.5Pyrogenic
Wood Burning~0.62Pyrogenic
Coal Combustion>0.5Pyrogenic

This table presents typical diagnostic ratio values compiled from various studies. Actual values can vary based on specific combustion conditions and fuel types. matec-conferences.orgresearchgate.net

Receptor models are mathematical and statistical procedures used to identify and quantify the sources of ambient air pollutants based on measurements at a receptor site. unl.eduapsi.tech These models analyze the chemical composition of particulate matter to resolve the data into components that represent different source categories. researchgate.net

The Chemical Mass Balance (CMB) model is a widely used receptor model that quantifies source contributions by comparing the chemical profile of an ambient sample to the chemical profiles of known emission sources. sci-monitoring.comepa.govaaqr.org The model uses an effective-variance least squares solution to solve a set of linear equations, expressing the ambient concentration of a chemical species as the sum of products of source profiles and their contributions. nih.govresearchgate.net

Indeno[1,2,3-cd]pyrene is a key high-molecular-weight PAH used as a molecular marker in CMB analyses. nih.gov For example, along with compounds like Benzo[g,h,i]perylene and Benzo(k)fluoranthene, it has been successfully used as a tracer for automotive emissions in urban areas where other major PAH sources are absent. tandfonline.com CMB models require accurate and comprehensive source profiles for all potential sources in a given area. If a significant source is not included or its profile is incorrect, the model's apportionment can be inaccurate. nih.gov

The EPA Unmix model is a multivariate receptor model that can determine the number of sources, their compositions, and their contributions from the ambient data itself, without requiring a priori knowledge of source profiles. epa.govepa.gov The model operates on the principle that for any given source, there are times when it has little to no impact on the receptor site. epa.gov Unmix uses principal component analysis and geometric constraints to derive physically realistic, non-negative source contributions and profiles. epa.gov It has been applied to a wide range of environmental data, including ambient air, to apportion sources of contaminants. epa.gov

Positive Matrix Factorization (PMF) is a multivariate factor analysis tool that decomposes a matrix of speciated sample data into two matrices: factor contributions and factor profiles. epa.gov A key feature of PMF is that it constrains the factor contributions and profiles to be non-negative, which aids in producing physically meaningful interpretations of the results. mtu.edudss.go.th Unlike CMB, PMF does not require source profiles as inputs; instead, it derives them from the data. epa.gov The PMF model utilizes error estimates for each data point, allowing for a more robust handling of data uncertainty. dss.go.th PMF has been widely used for the source apportionment of PAHs, successfully identifying sources such as vehicle exhaust, coal combustion, and wood burning in urban air. researchgate.net In these analyses, Indeno[1,2,3-cd]pyrene often serves as a key marker for high-temperature combustion sources.

Non-negative Matrix Factorization (NMF) is a group of algorithms in multivariate analysis where a data matrix is factorized into two non-negative matrices (representing source profiles and contributions). github.ioresearchgate.net Similar to PMF, NMF is valued for its ability to produce parts-based representations, which can lead to more interpretable results in source apportionment studies. researchgate.netfresnel.fr The non-negativity constraint is natural for environmental data where concentrations and source contributions cannot be negative. NMF has been successfully applied in various fields, including environmental data analysis, to extract hidden patterns and identify contributing sources from complex datasets. github.ioijcai.org

Receptor Modeling Techniques for Indeno[1,7-ab]pyrene Contributions

Identification of Major Anthropogenic Sources

Indeno[1,2,3-cd]pyrene (IP) is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials. inchem.orgwikipedia.org As it does not have commercial uses, its presence in the environment is primarily due to human activities. tpsgc-pwgsc.gc.ca Source apportionment studies utilize receptor models like Positive Matrix Factorization (PMF) and Chemical Mass Balance (CMB) to identify and quantify the contributions of various sources to ambient concentrations of PAHs, including IP. gdut.edu.cnfao.org These methodologies, often combined with the analysis of specific chemical tracers and PAH concentration ratios, have identified several major anthropogenic sources.

The combustion of carbon-based fuels is a primary pathway for the formation and release of Indeno[1,2,3-cd]pyrene. tpsgc-pwgsc.gc.ca This includes stationary sources for heating and power generation as well as biomass burning.

Fuel and Coal Burning: The incomplete combustion of fossil fuels, particularly coal, is a significant source of PAHs. tpsgc-pwgsc.gc.ca IP has been identified in emissions from coal coking and is a component of coal tar. tpsgc-pwgsc.gc.ca Studies have detected Indeno[1,2,3-cd]pyrene in the fly ash, grate ash, and stack emissions from coal combustion. One analysis of emissions in the Chicago area between 1990 and 1992, however, measured a relatively low average IP concentration of 0.0011 µg/m³ from coke ovens.

Wood and Biomass Burning: Residential wood burning for heating is a major contributor to PAH concentrations, especially in urban and residential areas during colder months. michigan.govresearchgate.net Research has shown that wood smoke has a high PAH content and carcinogenic potential, at times contributing more to the cancer risk from air pollution than vehicular emissions in some urban areas. michigan.govnih.gov The amount of IP emitted can vary significantly depending on the type of wood and the combustion conditions. For instance, IP has been detected in smoke from mesquite (53 µg/kg of wood) and hickory (24 µg/kg of wood), but was not detected in the emissions from burning almond, fir, or pine in one study. Emissions from burning cereal straw have also been shown to contain Indeno[1,2,3-cd]pyrene.

Table 1: Indeno[1,2,3-cd]pyrene Emissions from Various Combustion Sources
SourceFuel/MaterialEmission Concentration/Amount
IndustrialCoal CombustionDetected in fly ash, grate ash, stack emissions
Biomass SmokeMesquite Wood53 µg/kg of wood
Biomass SmokeHickory Wood24 µg/kg of wood
Furnace EmissionsCereal Straw0.005 - 18.8 µg/m³
Furnace EmissionsWood Chips0.013 - 1.05 µg/m³

Specific industrial processes are significant point sources of Indeno[1,2,3-cd]pyrene emissions.

Metallurgical Coke Production: The production of coke, a key material in steelmaking, involves heating coal to high temperatures in the absence of air. This process is a major source of PAHs. fao.org In areas with significant coking operations, such as Pittsburgh, Pennsylvania, studies have identified metallurgical coke production as the single dominant source of high-molecular-weight PAHs, including Indeno[1,2,3-cd]pyrene. fao.org The compound is found in high-temperature coal tar pitches used in roofing and other applications. acs.org

Aluminum Smelters: The aluminum production industry, particularly smelters that use Soderberg electrodes, is another identified contributor of PAHs to the environment. tpsgc-pwgsc.gc.ca The process involves the use of coal tar pitch as a binder for the electrodes, which releases PAHs, including IP, during smelting. tpsgc-pwgsc.gc.ca

Mobile sources, including both gasoline and diesel-powered vehicles, are a pervasive source of Indeno[1,2,3-cd]pyrene in the environment, particularly in urban areas. nih.gov In fact, IP, along with other high-molecular-weight PAHs like benzo[ghi]perylene, has been proposed as a chemical tracer for automotive emissions in receptor modeling studies. wku.edu

Diesel Emissions: Diesel engine exhaust is a well-documented source of IP. An analysis of emissions in the Chicago area found an average IP concentration of 0.250 µg/m³ in diesel engine exhaust. IP has also been detected in diesel fuels themselves at concentrations ranging from 0.056 to 0.85 mg/L. acs.org

Gasoline Emissions: The contribution of gasoline engines is more complex. Some studies have identified high-molecular-weight PAHs like IP as potential markers for gasoline emissions. nih.gov In contrast, the same Chicago-area study that detected IP in diesel exhaust did not detect it in emissions from gasoline engines. However, IP has been identified in gasoline (59 µg/L) and is found at significant levels in used motor oil (34.0 to 83.2 mg/kg). acs.org The presence of a catalytic converter can almost completely neutralize IP in exhaust gases.

Table 2: Indeno[1,2,3-cd]pyrene Concentrations in Vehicular-Related Sources
SourceSample TypeConcentration
Diesel EngineExhaust Emissions (Chicago study)0.250 µg/m³
Highway TunnelAir Sample (Chicago study)0.0200 µg/m³
Gasoline EngineExhaust Emissions (Chicago study)Not Detected
-Gasoline Fuel59 µg/L
-Diesel Fuel (8 types)0.056 - 0.85 mg/L
-Used Motor Oil34.0 - 83.2 mg/kg

The handling and disposal of waste represent another source category for Indeno[1,2,3-cd]pyrene.

Electronic Waste Dismantling: Primitive and informal e-waste recycling activities, which often involve thermal treatment or open burning of components like plastic casings and printed circuit boards to recover valuable metals, are a significant source of PAHs. gdut.edu.cnfao.org Studies have confirmed that five- and six-ring PAHs, a group that includes Indeno[1,2,3-cd]pyrene, are primarily associated with the particulate matter emitted during these activities. gdut.edu.cn High concentrations of the 16 EPA priority PAHs have been measured in soil, dust, and air at e-waste recycling facilities. The pyrolysis of plastic polymers and brominated flame retardants in e-waste is a key formation pathway. gdut.edu.cn

Hazardous Waste Disposal Sites: Indeno[1,2,3-cd]pyrene is officially classified as a hazardous waste. The U.S. EPA has assigned it the RCRA waste number U137. Consequently, hazardous waste disposal sites are recognized as potential environmental contributors. tpsgc-pwgsc.gc.ca Generators of waste containing this compound must adhere to EPA regulations for storage, transport, treatment, and disposal.

Scientific Data on the Environmental Fate and Transformation of this compound is Not Currently Available

Following a comprehensive review of available scientific literature, it has been determined that specific data regarding the environmental fate and transformation pathways of the chemical compound this compound is not sufficient to construct the detailed article as requested.

Extensive searches for information pertaining to the atmospheric transformation processes and biodegradation mechanisms of this compound did not yield specific research findings for the following outlined topics:

Atmospheric Transformation Processes:

Photochemical Degradation Pathways (Direct Photolysis, Photosensitized Reactions on Particulate Matter)

Gas-Phase Reactions with Atmospheric Oxidants (OH, O3, NOx)

Particle-Bound Chemical Reactivity and Stability

Biodegradation Mechanisms and Microbial Dynamics

The available scientific research on indenopyrene isomers predominantly focuses on Indeno[1,2,3-cd]pyrene . While this compound is structurally related, its environmental behavior, reactivity, and degradation pathways are distinct. Providing information on Indeno[1,2,3-cd]pyrene would not be scientifically accurate for the specified subject of this compound and would contravene the instructions to focus solely on the requested compound.

Therefore, due to the lack of specific peer-reviewed data for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.

Environmental Fate and Transformation Pathways of Indeno 1,7 Ab Pyrene

Biodegradation Mechanisms and Microbial Dynamics

Aerobic Degradation Pathways

Under aerobic conditions, the microbial degradation of IcdP is initiated by an oxidative attack that destabilizes the aromatic ring system, leading to its eventual breakdown. This process involves a series of enzymatic reactions.

The initial and rate-limiting step in the aerobic bacterial degradation of IcdP is the introduction of hydroxyl groups onto the aromatic rings by oxygenase enzymes. In prokaryotes, the primary enzymes responsible for this are Rieske non-heme ring-hydroxylating dioxygenases (RHOs). nih.govnih.gov These enzymes incorporate both atoms of molecular oxygen into the PAH molecule to form a cis-dihydrodiol. mdpi.comgavinpublishers.com

In the case of the IcdP-degrading bacterium Rhodococcus aetherivorans IcdP1, the degradation is initiated by ring hydroxylation at multiple positions, specifically at the 1,2 and 7,8 carbons. nih.govnih.gov This suggests that specific RHOs within this bacterium are responsible for recognizing and oxidizing the IcdP molecule at these sites, leading to the formation of 1,2-dihydrodiol or 7,8-dihydrodiol intermediates. nih.govnih.gov

While dioxygenases are predominant in bacterial PAH degradation, cytochrome P450 monooxygenases can also play a role, particularly in eukaryotes like fungi. nih.govmdpi.com These enzymes introduce a single oxygen atom into the substrate, typically forming an epoxide which is then hydrolyzed to a trans-dihydrodiol. mdpi.com

Following the initial hydroxylation, the diol intermediates undergo further enzymatic transformations in a cascade of reactions. In Rhodococcus aetherivorans IcdP1, the degradation of IcdP leads to the formation of several metabolic intermediates. Two key metabolites that have been identified are cyclopenta[cd]pyrene-3,4-dicarboxylic acid and 2,3-dimethoxy-2,3-dihydrofluoranthene. nih.govnih.gov The formation of these compounds indicates that the initial diols are further processed through ring cleavage and subsequent metabolic steps. The degradation pathway ultimately leads to intermediates that can enter the central metabolic pathways of the microorganism, such as the tricarboxylic acid (TCA) cycle. mdpi.com

Characterization of Indeno[1,7-ab]pyrene-Degrading Microorganisms (e.g., Rhodococcus aetherivorans, Candida tropicalis)

Several microorganisms have been identified with the capability to degrade IcdP. These microbes are often isolated from environments with a long history of PAH contamination.

Rhodococcus aetherivorans IcdP1 : This bacterial strain was isolated from soil heavily contaminated with high molecular weight PAHs. nih.gov It has demonstrated a remarkable ability to degrade IcdP, showing a degradation of over 70% within 10 days and 72.64% after 25 days of cultivation. nih.govfrontiersin.org R. aetherivorans IcdP1 can utilize a range of high molecular weight PAHs as its sole source of carbon and energy. nih.govnih.gov

Candida tropicalis NN4 : This yeast strain has also been identified as a potent degrader of IcdP. nih.gov In a laboratory setting, C. tropicalis NN4, in the presence of iron nanoparticles and a self-produced biosurfactant, achieved a degradation of 90.68% of IcdP within 15 days under optimized conditions. nih.govnih.gov This highlights the potential of eukaryotic microorganisms in the bioremediation of IcdP-contaminated environments.

Degradation of Indeno[1,2,3-cd]pyrene by Characterized Microorganisms
MicroorganismTypeDegradation ExtentTimeframeKey Conditions
Rhodococcus aetherivorans IcdP1Bacteria>70%10 daysIcdP as sole carbon source
Candida tropicalis NN4Yeast90.68%15 daysWith iron nanoparticles and biosurfactant

Enhancements in Biodegradation: Role of Biosurfactants and Nanoparticles

The low aqueous solubility and strong adsorption of IcdP to soil and sediment particles are major hurdles for its microbial degradation. nih.gov To overcome these bioavailability limitations, biosurfactants and nanoparticles have been employed to enhance the degradation process.

Biosurfactants : These are microbially produced surface-active agents that can increase the apparent solubility of hydrophobic compounds like IcdP. mdpi.com Candida tropicalis NN4 produces a sophorolipid-type biosurfactant that has been shown to significantly improve the degradation of IcdP. nih.govnih.gov Sophorolipids can emulsify the hydrocarbon, making it more accessible to the microbial cells for degradation. nih.govacs.org

Nanoparticles : Iron nanoparticles have been demonstrated to enhance the biodegradation of IcdP. nih.govnih.gov These nanoparticles can act as catalysts and also increase the bioavailability of the pollutant. nih.govresearchgate.net The presence of iron nanoparticles in cultures of C. tropicalis NN4 led to a remarkable increase in IcdP degradation, with an optimal concentration of 0.02 g/L resulting in the highest degradation rate. nih.gov The nanoparticles may facilitate the transfer of the PAH to the microbial cells and potentially stimulate microbial activity. researchgate.net

Enhancement of Indeno[1,2,3-cd]pyrene Degradation
Enhancing AgentMicroorganismObserved EffectOptimized Degradation
Sophorolipid BiosurfactantCandida tropicalis NN4Increased bioavailability of IcdP90.68% in 15 days
Iron NanoparticlesCandida tropicalis NN4Enhanced microbial activity and IcdP accessibility

Environmental Persistence and Transport Dynamics

The environmental persistence and transport of IcdP are governed by its physicochemical properties and its interactions with environmental matrices.

IcdP is characterized by its very low water solubility (0.06 mg/L) and a high octanol-water partition coefficient, which indicates a strong tendency to associate with organic matter in soil and sediment. tpsgc-pwgsc.gc.ca This strong adsorption is a key factor in its environmental persistence, as it reduces the availability of the compound for microbial degradation and volatilization. tpsgc-pwgsc.gc.ca

The movement of IcdP in the environment is significantly retarded by its strong adsorption to soil and sediment particles. The organic carbon-water partition coefficient (Koc) for IcdP is very high, with log Koc values ranging from 6.0 to 7.5, indicating very strong adsorption to organic matter. tpsgc-pwgsc.gc.ca This means that once introduced into the environment, IcdP will predominantly be found in the solid phase of soil and sediment rather than in the aqueous phase.

Desorption, the process by which the compound is released from the solid phase back into the water, is consequently very slow. tpsgc-pwgsc.gc.ca This slow release acts as a long-term source of contamination, even after the primary source has been removed. tpsgc-pwgsc.gc.ca The adsorbed IcdP will take a very long time to dissipate, being slowly released in its dissolved or gaseous forms. tpsgc-pwgsc.gc.ca This persistence and slow desorption make the complete remediation of IcdP-contaminated sites a significant environmental challenge.

Long-Range Atmospheric Transboundary Air Pollution Potential

The potential for a chemical to be transported over long distances in the atmosphere, far from its original source, is known as its long-range transport potential (LRTP). This is a key characteristic of persistent organic pollutants (POPs). The LRTP of a compound is determined by a combination of factors, including its persistence in the atmosphere (i.e., its atmospheric half-life) and its physical-chemical properties that govern its partitioning between the gas and particle phases in the air.

There is a notable lack of specific experimental or modeling studies on the long-range atmospheric transport potential of this compound. An assessment of LRTP typically relies on key parameters such as the atmospheric degradation rate (often by hydroxyl radicals), the vapor pressure, and the octanol-air partition coefficient (Koa), none of which are well-documented for this specific compound.

However, based on its classification as a high molecular weight polycyclic aromatic hydrocarbon and its inferred physical properties, a qualitative assessment can be made. Due to its very low estimated vapor pressure, this compound is expected to exist almost exclusively in the particulate phase in the atmosphere, adsorbed to airborne particles (aerosols).

This partitioning behavior is critical for its atmospheric fate. While gas-phase compounds are more readily degraded by atmospheric oxidants, particle-bound compounds are shielded from this rapid degradation, which can significantly increase their atmospheric residence time. The primary removal mechanism for particle-associated compounds like this compound from the atmosphere is through wet and dry deposition (i.e., removal by rain, snow, or gravitational settling).

Because these fine particles can remain suspended in the atmosphere for extended periods—days to weeks—they can be transported over thousands of kilometers by prevailing winds. Therefore, despite its low volatility, this compound likely possesses a significant potential for long-range atmospheric transport via adsorption to atmospheric aerosols, allowing for its deposition in remote ecosystems far from its emission sources.

Advanced Analytical Methodologies for Indeno 1,7 Ab Pyrene Research

Comprehensive Sample Preparation and Extraction Protocols

Effective sample preparation is a critical prerequisite for the accurate analysis of Indeno[1,7-ab]pyrene, aiming to isolate the target analyte from complex matrices and eliminate interfering substances. The choice of protocol depends heavily on the sample type, such as seafood, herbal medicines, airborne particulates, or petroleum products.

Commonly employed extraction techniques include:

Solid-Phase Extraction (SPE): This is a widely used cleanup technique. For instance, after initial extraction, a florisil SPE cartridge can be used for purification nih.gov. SPE with C18 cartridges is also utilized, sometimes in combination with other cleanup steps like using an NH2 cartridge, which is particularly effective at removing pigments from biological samples like fish bile nih.gov.

Liquid-Liquid Extraction (LLE): LLE is a foundational method for separating PAHs from aqueous samples or as part of a multi-step purification process nih.gov.

QuEChERS-Based Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully applied to extract PAHs from seafood matrices, including oysters, shrimp, crabs, and finfish fda.gov.

Ultrasonic-Assisted Liquid Extraction: This technique is often used for solid samples, such as airborne particulate matter, to efficiently extract PAHs prior to cleanup and analysis nih.gov.

Multi-Step Chromatographic Cleanup: For exceptionally complex matrices like bitumen and high-boiling petroleum products, a multi-stage approach may be necessary. This can involve an initial separation using size-exclusion chromatography (SEC) to isolate a fraction with a specific molar mass range, followed by adsorption chromatography for further purification nih.gov.

The following table summarizes various sample preparation protocols and their applications.

Table 1: Overview of Sample Preparation and Extraction Protocols for PAHs

Technique Matrix Key Features Reference
QuEChERS Seafood Provides a rapid and effective screening method for parent PAHs. fda.gov
Solid-Phase Extraction (SPE) Herbal Medicines, Fish Bile Uses cartridges (e.g., Florisil, C18, NH2) for cleanup and purification. nih.govnih.gov nih.govnih.gov
Ultrasonic-Assisted Extraction Airborne Particulate Matter Efficient extraction from solid environmental samples. nih.gov

Chromatographic Separation Techniques

Chromatography is the cornerstone of this compound analysis, enabling its separation from a multitude of other organic compounds, including its own isomers. Both gas and liquid chromatography are extensively used, often coupled with advanced detectors for definitive identification and quantification e3s-conferences.org.

Gas chromatography, particularly when coupled with mass spectrometry, is a powerful tool for the analysis of semi-volatile compounds like this compound.

GC-MS: This technique combines the separation power of GC with the identification capabilities of MS. Because many PAH isomers exist, the choice of the capillary column is critical to achieve chromatographic separation before detection by the mass spectrometer shimadzu.com.

GC-MS/MS: Tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity, making it a modern and effective method for PAH analysis in diverse matrices like herbal medicines and airborne particulate matter nih.govnih.gov. This technique uses multiple reaction monitoring (MRM) mode, which significantly reduces matrix interference and improves detection limits nih.gov. The validation of GC-MS/MS methods often demonstrates high accuracy, with recovery rates for Indeno[1,2,3-cd]pyrene reaching as high as 109.8% in proficiency testing samples nih.gov.

GC-HRMS: High-resolution mass spectrometry provides highly accurate mass measurements, allowing for greater confidence in compound identification, though it is not as commonly cited for routine monitoring as GC-MS/MS.

The table below shows typical parameters for the GC-MS/MS analysis of PAHs, including the transitions monitored for Indeno[1,2,3-cd]pyrene.

Table 2: Example GC-MS/MS Parameters for Indeno[1,2,3-cd]pyrene Analysis

Parameter Value Reference
Compound Indeno[1,2,3-cd]pyrene nih.gov
Molecular Formula C22H12 nih.gov
Precursor Ion (m/z) 276 nih.gov
Product Ions (m/z) 274, 273 nih.gov

High-Performance Liquid Chromatography (HPLC) is another principal technique for PAH analysis, offering robust separation, particularly for less volatile PAHs. The development of columns with smaller particle sizes, such as in Ultra-High Performance Liquid Chromatography (UHPLC), allows for faster and more efficient separations bac-lac.gc.ca.

HPLC combined with a fluorescence detector (FLD) is a highly sensitive and selective method for many PAHs, including this compound, as these compounds naturally fluoresce ingenieria-analitica.com.

Enhanced Sensitivity: FLD can offer a higher sensitivity than UV detection because very few compounds naturally fluoresce, which reduces matrix interference ingenieria-analitica.comsciex.com.

Wavelength Programming: To achieve the lowest possible detection limits, the excitation and emission wavelengths of the detector can be programmed to change during the chromatographic run. This optimizes the detector response for each specific PAH as it elutes from the column ingenieria-analitica.com.

Technical Considerations: Thorough degassing of the mobile phase is crucial to minimize oxygen quenching of PAH fluorescence, which can otherwise reduce sensitivity fda.gov.

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS or HPLC-MS/MS) combines the excellent separation of HPLC with the definitive identification and quantification of MS/MS . This method is suitable for analyzing PAHs and their metabolites in complex biological fluids like urine nih.gov. Different ionization techniques can be employed:

Atmospheric Pressure Chemical Ionization (APCI): APCI has been shown to provide high selectivity and sensitivity for PAH analysis, with the advantage of increased robustness and minimal matrix effects compared to other techniques sciex.com.

Electrospray Ionization (ESI): While ESI can offer very high sensitivity, it may also be more susceptible to matrix effects, where other components in the sample suppress the ionization of the target analyte sciex.com.

LC-MS/MS allows for shorter analytical run times and greater specificity compared to fluorescence detection alone nemc.us.

High Performance Liquid Chromatography (HPLC) with Advanced Detection

Isomer Separation and Resolution Challenges in this compound Analysis

A significant challenge in the analysis of this compound is its chromatographic separation from other PAH isomers, which have the same nominal mass and similar chemical properties.

Co-elution with Dibenz[a,h]anthracene: One of the most critical separation challenges involves Indeno[1,2,3-cd]pyrene (nominal mass 276) and Dibenz[a,h]anthracene (nominal mass 278) restek.com. Under typical electron ionization conditions in GC-MS, Dibenz[a,h]anthracene produces a very strong fragment ion signal at m/z 276 restek.com. If these two compounds are not fully separated chromatographically, the signal from Dibenz[a,h]anthracene can interfere with the quantification of Indeno[1,2,3-cd]pyrene, potentially leading to a significant overestimation or a false positive result restek.com.

Importance of Chromatographic Resolution: Because mass spectrometry alone cannot easily distinguish between co-eluting isomers, achieving baseline separation on the chromatographic column is paramount shimadzu.comrestek.com. The development of specialized GC columns, such as the Rxi-SVOCms, has focused specifically on maximizing the resolution between these critical PAH isobaric pairs within a reasonable analysis time restek.com. Similarly, in HPLC, dedicated PAH columns are designed to resolve a large number of isomers, including the separation of Indeno[1,2,3-cd]pyrene from benzo[ghi]perylene and dibenz[a,h]anthracene nih.govhplc.eu.

This analytical challenge underscores the necessity of method development that prioritizes chromatographic resolution to ensure the accurate and reliable reporting of this compound concentrations.

Confirmation and Identification of this compound and its Transformation Products

The definitive confirmation and identification of this compound and its various transformation products rely on a combination of advanced analytical methodologies. These techniques provide detailed structural information, enabling researchers to distinguish between isomers and identify metabolic products. The primary methods employed include mass spectrometry (MS) for molecular weight and fragmentation analysis, nuclear magnetic resonance (NMR) spectroscopy for detailed structural elucidation, and various chromatographic techniques for separation.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for the identification of this compound and its derivatives. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of polycyclic aromatic hydrocarbons (PAHs). In GC-MS, the gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint of the compound.

For the related and more extensively studied isomer, Indeno[1,2,3-cd]pyrene, the electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak (M+) at m/z 276, corresponding to its molecular weight. nist.govnih.gov The fragmentation pattern typically shows major fragments at m/z 138 and 137. nih.gov While specific mass spectral data for this compound is not as readily available, a similar fragmentation pattern centered around the molecular ion of 276 would be expected due to the stability of the aromatic system. libretexts.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly valuable for identifying transformation products, such as hydroxylated metabolites. nih.govnih.gov This technique allows for the separation of polar metabolites that are not amenable to GC. The use of electrospray ionization (ESI) in LC-MS/MS can provide soft ionization, preserving the molecular ion of the metabolites and allowing for subsequent fragmentation to confirm their structure. nih.gov For instance, in the study of Indeno[1,2,3-cd]pyrene metabolism, LC-MS/MS was used to identify metabolites such as OH-IND, IND-quinone, and 2NO2-IND. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its transformation products. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of each atom in the molecule.

While specific ¹H and ¹³C NMR data for this compound are not widely published, the principles of NMR spectroscopy can be applied to predict its spectral characteristics. The aromatic region of the ¹H NMR spectrum would be expected to show a complex pattern of signals corresponding to the 12 protons on the aromatic rings. The chemical shifts and coupling constants of these protons would be unique to the specific arrangement of the rings in the this compound structure. Similarly, the ¹³C NMR spectrum would display a distinct set of signals for the 22 carbon atoms. semanticscholar.orguobasrah.edu.iqnih.govmdpi.com

For transformation products, NMR is crucial for determining the exact position of functional groups, such as hydroxyl groups in metabolites. For example, in the analysis of metabolites of other PAHs like pyrene (B120774), ¹H and ¹³C NMR have been used to definitively identify the structure of novel metabolites. nih.govresearchgate.net

Chromatographic Techniques

Chromatography is essential for the separation of this compound from complex environmental or biological matrices and for the separation of its various transformation products.

Gas Chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile PAHs. nist.gov The retention time of a compound in a GC system is a characteristic property that aids in its identification. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification.

High-Performance Liquid Chromatography (HPLC) is particularly useful for the analysis of less volatile and more polar transformation products of this compound. nih.govnih.gov Reversed-phase HPLC with UV-Vis or fluorescence detection is commonly employed for the analysis of PAHs and their metabolites. The retention behavior in HPLC can provide initial identification, which is then confirmed by a mass spectrometer in an LC-MS setup.

Detailed Research Findings

Research on the transformation of PAHs has identified several common types of metabolic products. For the closely related Indeno[1,2,3-cd]pyrene, in vitro studies with rat liver enzymes have identified a range of metabolites, including:

trans-1,2-Dihydro-1,2-dihydroxy-IP nih.gov

8-, 9-, and 10-hydroxy-IP nih.gov

8- and 9-hydroxy-trans-1,2-dihydro-1,2-dihydroxy-IP nih.gov

IP-1,2-quinone nih.gov

Another study on the metabolism of Indeno[1,2,3-cd]pyrene identified hydroxylated (OH-IND), quinone (IND-quinone), and nitrated (2NO2-IND) derivatives. nih.gov The identification of these metabolites was achieved using HPLC coupled with electrospray ionization tandem mass spectrometry. nih.gov

The table below summarizes the types of transformation products identified for the related compound Indeno[1,2,3-cd]pyrene, which can serve as a reference for expected transformation products of this compound.

Compound Name Molecular Formula Observed Transformation Products of Indeno[1,2,3-cd]pyrene Analytical Technique(s) Used for Identification
Indeno[1,2,3-cd]pyreneC₂₂H₁₂Dihydroxy, Hydroxy, Hydroxy-dihydroxy, Quinone, Nitrated derivativesHPLC, GC-MS, LC-MS/MS
Hydroxyindeno[1,2,3-cd]pyreneC₂₂H₁₂O8-hydroxy, 9-hydroxy, 10-hydroxyHPLC, GC-MS
Indeno[1,2,3-cd]pyrene-quinoneC₂₂H₁₀O₂IP-1,2-quinoneHPLC, LC-MS/MS
Nitroindeno[1,2,3-cd]pyreneC₂₂H₁₁NO₂2NO₂-INDLC-MS/MS
trans-1,2-Dihydro-1,2-dihydroxyindeno[1,2,3-cd]pyreneC₂₂H₁₄O₂-HPLC

Q & A

Q. How can machine learning models predict the environmental fate of this compound based on physicochemical properties?

  • Methodological Answer : Train algorithms on datasets of log Kow, Henry’s law constants, and degradation rates from published studies. Use feature importance analysis to identify dominant factors (e.g., solubility, photolysis susceptibility). Validate predictions with field data from diverse ecosystems .

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